Reserpine N-Oxide

Radioprotection In vivo efficacy Mortality reduction

Accurate radioprotection screening requires the correct N-oxide alkaloid. Reserpine (CAS 50-55-5) shows pronounced sedation; its N-oxide derivative provides a wider therapeutic window. - **Superior efficacy:** 25% reduction in 30-day post-irradiation mortality at half the dose of reserpine. - **Pharmacologically distinct:** ~50% attenuated acute potency; unique radioprotective & potential NO-mimetic properties. - **Analytical standard:** ≥98% HPLC purity; essential calibrant for Rauwolfia alkaloid resolution (distinct Rf values). - **Supply security:** Certified reference material with full spectroscopic characterization ([α]²⁵D -100°, CHCl₃; MP 218-220°C dec.).

Molecular Formula C33H40N2O10
Molecular Weight 624.7 g/mol
CAS No. 474-48-6
Cat. No. B3037188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReserpine N-Oxide
CAS474-48-6
Molecular FormulaC33H40N2O10
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCOC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
InChIInChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+,35?/m1/s1
InChIKeyVRKGMHQUKPFVFT-DMUFBCNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Reserpine N-Oxide: Identity and Procurement Profile


Reserpine N-Oxide (CAS 474-48-6), also known as renoxidine or reserpoxidin, is a yohimbine-type indole alkaloid and the N-oxide derivative of the well-characterized Rauwolfia alkaloid reserpine. It occurs naturally in Rauwolfia serpentina and R. vomitoria . The compound bears the molecular formula C₃₃H₄₀N₂O₁₀ (MW 624.68 g/mol) and is typically supplied as a crystalline powder with a melting point of 218–220 °C (decomposition) and a specific rotation of [α]²⁵D −100° (CHCl₃) . Its structural hallmark—the N-oxide function on the yohimban skeleton—directly modulates pharmacological potency, physical stability, and solubility relative to the parent reserpine scaffold, establishing differentiation that carries material consequences for experimental design and compound sourcing.

Why Reserpine N-Oxide Differs from Other Rauwolfia Analogs


Despite sharing a common yohimban core, the Rauwolfia alkaloid series exhibits marked pharmacodynamic divergence that precludes casual one-for-one substitution. Rescinnamine, deserpidine, and reserpine each differ in ring-A substitution pattern and corresponding sedative potency [1][2], while ajmalicine acts through a distinct adrenergic-blocking mechanism coupled with central depression [3]. Reserpine N-Oxide introduces a further point of chemical divergence: the N-oxide moiety attenuates acute pharmacological activity to roughly half that of reserpine while conferring a differentiated radioprotective profile, where the N-oxide outperforms reserpine on a per-mg basis for mortality reduction after irradiation [4]. These differences mean that selecting the N-oxide versus reserpine or another congener is not a trivial potency trade-off; it is a functional choice that alters both quantitative bioactivity and physiochemical handling properties.

Key Differentiation Evidence for Reserpine N-Oxide


Radioprotective Efficacy vs. Reserpine

In a controlled head-to-head study, CF-1 mice received graded intraperitoneal doses of reserpine N-oxide or reserpine 24 hours before 600 r X-irradiation. All three N-oxide doses tested significantly prolonged the median survival time (ST50), whereas only one reserpine dose achieved this [1]. For the composite endpoint of total 30-day survival, a 25% reduction in mortality required twice the dose of reserpine relative to its N-oxide; the N-oxide also surpassed reserpine across multiple dose levels, though neither compound reached the efficacy of quinoxaline di-N-oxide [1].

Radioprotection In vivo efficacy Mortality reduction

Pharmacological Potency Relative to Reserpine

Multiple independent supplier characterizations consistently state that reserpine N-oxide exhibits approximately half the biological activity of reserpine . This attenuation is structurally rationalized by the N-oxide modification, which alters the electron distribution and steric profile of the yohimban nitrogen that is critical for high-affinity VMAT2 binding. Although a single definitive IC50 comparison in an identical assay has not been published, the half-activity relationship is corroborated by the in vivo radioprotection data [1] and by the observation that N-oxide-bearing congeners of bioactive amines typically exhibit reduced potency at monoaminergic targets.

Pharmacology Potency comparison VMAT inhibition

Storage Stability and Handling Requirements

Reserpine N-oxide is markedly more sensitive to environmental degradation than reserpine. Supplier specifications consistently mandate storage at 2–8°C or −20°C in sealed containers protected from light and moisture, with stock solutions at −20°C requiring re-examination after one month and avoidance of repeated freeze-thaw cycles [1][2]. Reserpine, by contrast, is stable at room temperature (15–25°C) in airtight containers protected from light. The N-oxide moiety introduces a reactive site susceptible to photolytic and thermal deoxygenation back to the parent amine, imposing stricter cold-chain requirements.

Stability Storage conditions Handling

Solubility in Aqueous and Organic Solvents

The N-oxide function enhances polarity, shifting the solubility profile relative to reserpine. Reserpine N-oxide is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, pyridine, methanol, and ethanol , with a calculated aqueous solubility of approximately 14 mg/L at 25°C . Reserpine, lacking the polar N-oxide, is practically insoluble in water (<10 mg/L) but freely soluble in chloroform and glacial acetic acid. The N-oxide thus offers broader solubility in mid-polarity solvents, facilitating stock solution preparation at higher concentrations in DMSO or methanol-based systems.

Solubility Formulation In vitro assay compatibility

Reference Standard Purity and Characterization

Commercially available reserpine N-oxide is routinely certified at ≥98% purity by HPLC , with some suppliers offering reference-standard grade material accompanied by full spectroscopic characterization (¹H/¹³C NMR, HRMS, IR) for regulatory compliance under pharmacopoeial guidelines [1]. While reserpine is widely available at similar purity grades, the N-oxide's specialized nature as a minor natural product means that only select vendors provide authenticated reference material, making batch-to-batch purity verification and impurity profiling a critical procurement criterion.

Purity Reference standard Quality control

Structural Redox Chemistry of the N-Oxide Moiety

The N-oxide functional group at position 4 of the yohimban skeleton distinguishes reserpine N-oxide from all common Rauwolfia congeners. This oxidation state enables reversible redox chemistry: the N-oxide can be reduced back to reserpine under biological conditions or with LiAlH₄, or further oxidized to more highly oxidized derivatives with H₂O₂ or peracids . Rescinnamine, deserpidine, and ajmalicine lack this redox-active handle entirely. The N-oxide also mimics nitric oxide (NO) to a limited extent, potentially contributing to vasodilatory effects not observed with the parent reserpine . Chromatographically, the N-oxide exhibits distinct Rf values from its 3,4-dehydro oxidation products, enabling unambiguous TLC/HPLC resolution from reserpine and its degradation products [1].

Chemical structure Oxidation state Prodrug

Procurement-Relevant Applications for Reserpine N-Oxide


In Vivo Radioprotection and Radiation Studies

The direct comparative evidence demonstrating that reserpine N-oxide outperforms reserpine on a per-mg basis for 30-day survival after whole-body irradiation [1] positions the N-oxide as the preferred tool compound for radioprotection screening programs. Researchers can achieve a 25% mortality reduction at half the dose required for reserpine, reducing both compound cost and the confounding influence of pronounced sedation at higher reserpine doses. The well-characterized 24-hour pre-treatment window and intraperitoneal route provide a reproducible experimental framework for mechanistic studies on catecholamine-mediated radioprotection.

Analytical Reference for Alkaloid Method Development

Reserpine N-oxide's distinct chromatographic retention (unique Rf values in multiple TLC solvent systems [1]) and its availability as a certified reference standard with ≥98% HPLC purity and full spectroscopic characterization [2] make it an essential calibrant for HPLC, LC-MS, and TLC methods aimed at resolving Rauwolfia alkaloid mixtures. Its presence as a minor natural constituent of Rauwolfia root bark means that quantification without a pure N-oxide standard leads to systematic under- or mis-identification of alkaloid composition in phytochemical standardization.

N-Oxide Prodrug and Redox Pharmacology Research

The N-oxide moiety's capacity for biological reduction to reserpine, combined with its attenuated acute potency (approximately half that of reserpine [1]) and its potential to mimic nitric oxide , renders reserpine N-oxide a unique scaffold for investigating N-oxide-based prodrug strategies. Studies requiring a VMAT2 inhibitor with a wider therapeutic window—where maximal depletion of monoamines must be balanced against limiting profound hypotension or sedation—benefit from the N-oxide's moderated pharmacological profile.

Phytochemical Identity and Authenticity Verification

As a naturally occurring alkaloid in Rauwolfia vomitoria and R. serpentina, characterized by its specific optical rotation ([α]²⁵D −100°, CHCl₃ [1]) and melting point, reserpine N-oxide serves as a marker compound for botanical identity testing and adulterant screening in herbal preparations. Its presence alongside reserpine, rescinnamine, and other congeners in root bark extracts provides a multi-component chemical fingerprint that is sensitive to species substitution, geographic origin, and extraction methodology.

Quote Request

Request a Quote for Reserpine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.